molecular formula C9H9N5O5 B2865436 ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 956263-73-3

ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2865436
CAS No.: 956263-73-3
M. Wt: 267.201
InChI Key: YAMOLQLFTNNUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a 1,2,4-oxadiazole core substituted at position 3 with a (4-nitro-1H-pyrazol-1-yl)methyl group and at position 5 with an ethyl ester (Fig. 1). Its molecular formula is C${10}$H${11}$N${5}$O${5}$, with a molecular weight of 281.23 g/mol (calculated).

Properties

IUPAC Name

ethyl 3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O5/c1-2-18-9(15)8-11-7(12-19-8)5-13-4-6(3-10-13)14(16)17/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMOLQLFTNNUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring . The nitro group is then introduced via nitration reactions using nitric acid and sulfuric acid.

The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions . The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions

    Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3)

Major Products

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted esters or amides

    Cyclization: Formation of fused heterocyclic compounds

Comparison with Similar Compounds

Key Characteristics :

  • Functional Groups : Nitro-substituted pyrazole (electron-withdrawing), ester (hydrolyzable), and oxadiazole (heterocyclic aromatic).
  • Applications : Pyrazole-oxadiazole hybrids are explored in pharmaceuticals and agrochemicals due to their bioactivity .

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with ethyl 1,2,4-oxadiazole-5-carboxylate derivatives:

Compound Name (CAS) Substituent at Oxadiazole C3 Molecular Formula MW (g/mol) Key Properties
Target (70684-70-7 / 956263-73-3) (4-Nitro-1H-pyrazol-1-yl)methyl C${10}$H${11}$N${5}$O${5}$ 281.23 High polarity (nitro group); potential thermal instability
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (1340441-65-7) Cyclopentyl C${10}$H${14}$N${2}$O${3}$ 210.23 Lipophilic; stable under ambient conditions
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (37760-54-6) 4-Chlorophenyl C${11}$H${9}$ClN${2}$O${3}$ 252.66 Aromatic, halogenated; moderate solubility in organic solvents
Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate (72660-82-3) (Phenylsulfonyl)methyl C${12}$H${12}$N${2}$O${5}$S 296.30 Sulfonyl group enhances acidity; potential for hydrogen bonding
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (612511-76-9) (Boc-amino)methyl C${11}$H${17}$N${3}$O${5}$ 271.27 Protected amine; used in peptide synthesis

Reactivity and Stability

  • Target Compound : The nitro group may confer explosive tendencies under high heat or friction, requiring careful handling. The ester group is susceptible to hydrolysis, limiting aqueous stability .
  • Cyclopentyl Analog : Lacking polar groups, it exhibits superior thermal stability (decomposition >200°C) and is less reactive toward nucleophiles .
  • Chlorophenyl Derivative : The electron-withdrawing chlorine enhances electrophilicity at the oxadiazole ring, enabling cross-coupling reactions .

Biological Activity

Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C11H13N5O5C_{11}H_{13}N_5O_5 with a molecular weight of 295.25 g/mol. The structure features a pyrazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole scaffold exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains with promising results. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent is noteworthy. Pyrazole derivatives have been documented to possess inhibitory activity against several cancer-related targets including BRAF(V600E) and EGFR . Such activities suggest that this compound could be explored further as a candidate for cancer therapy.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds containing the oxadiazole moiety have demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the nitro group on the pyrazole ring significantly enhances its bioactivity by improving binding affinity to target enzymes .

Structural Feature Impact on Activity
Nitro groupEnhances bioactivity
Oxadiazole moietyContributes to antitumor effects
Pyrazole ringIncreases antimicrobial properties

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited an inhibition zone of 15 mm against E. coli at a concentration of 100 µg/mL. This result indicates significant potential as an antimicrobial agent .

Study 2: Anticancer Potential

A recent study evaluated the cytotoxic effects of similar oxadiazole derivatives on cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) cells . This suggests that modifications to the structure could enhance its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate, and how are they addressed methodologically?

  • Answer : The synthesis involves multi-step routes, including (i) nitration of pyrazole precursors, (ii) oxadiazole ring formation via cyclization of thioamide intermediates, and (iii) esterification. Key challenges include controlling regioselectivity during nitration (to avoid byproducts like 3-nitro isomers) and optimizing cyclization conditions (e.g., using POCl₃ or PCl₃ as dehydrating agents). Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from structurally similar impurities .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is essential for verifying substitution patterns on the pyrazole and oxadiazole rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity (>95% typically required for pharmacological studies). X-ray crystallography (as demonstrated in analogous pyrazole-oxadiazole hybrids) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the nitro group in this compound be resolved during derivatization?

  • Answer : Discrepancies arise from competing reactions: nitro reduction (e.g., catalytic hydrogenation to amines) vs. nucleophilic aromatic substitution (e.g., with thiols or amines under basic conditions). To resolve this:

  • Experimental Design : Use controlled conditions (e.g., H₂/Pd-C at 25°C for selective reduction) or employ protecting groups for the oxadiazole ester.
  • Analytical Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates.
  • Computational Modeling : DFT calculations predict activation barriers for competing pathways, guiding condition optimization .

Q. What in silico strategies are effective for predicting the bioactivity of this compound against kinase targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAPK or CDK kinases). Prioritize targets with conserved residues (e.g., hinge-region lysines) that interact with the nitro group.
  • QSAR Modeling : Train models on pyrazole-oxadiazole datasets to correlate substituent electronegativity (e.g., nitro vs. methyl) with inhibitory potency (IC₅₀).
  • MD Simulations : Run 100-ns trajectories to assess binding stability, focusing on hydrogen bonds between the oxadiazole ring and catalytic aspartates .

Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?

  • Answer :

  • Steric Effects : The [(4-nitro-1H-pyrazol-1-yl)methyl] group introduces steric hindrance, reducing hydrolysis of the ester moiety in serum (confirmed via half-life assays in human plasma).
  • Electronic Effects : The electron-withdrawing nitro group destabilizes the oxadiazole ring under acidic conditions (pH < 4), leading to ring-opening. Mitigate this by formulating in enteric-coated tablets for oral delivery.
  • Experimental Validation : Stability studies using UV-Vis spectroscopy at 37°C in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

Methodological Resources

Q. What are best practices for optimizing reaction yields in multi-step syntheses of similar nitro-heterocycles?

  • Answer :

  • Stepwise Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design for nitration identifies optimal HNO₃/H₂SO₄ ratios.
  • In Situ Monitoring : Employ ReactIR to track intermediate formation during cyclization.
  • Scale-Up Protocols : Transition from batch to flow chemistry for exothermic steps (e.g., nitration) to improve safety and reproducibility .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer :

  • Pharmacokinetic Profiling : Measure logP (octanol/water) to assess membrane permeability. Low logP (<2) may explain poor in vivo absorption despite high in vitro activity.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., ester hydrolysis products) that reduce bioavailability.
  • Formulation Adjustments : Incorporate prodrug strategies (e.g., replacing the ethyl ester with a pivaloyloxymethyl group) to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.